(S)-3-Amino-gamma-butyrolactone hydrochloride

Description

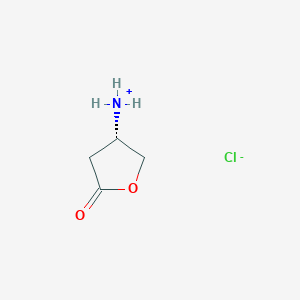

(S)-3-Amino-γ-butyrolactone hydrochloride (CAS: 117752-82-6) is a chiral γ-lactone derivative with the molecular formula C₄H₈ClNO₂ and a molar mass of 137.565 g/mol . It is a key intermediate in synthesizing L-glufosinate-ammonium, a widely used herbicide . The compound features a five-membered lactone ring with an amino group at the (S)-configured third position, enhancing its reactivity in stereoselective chemical reactions.

Propriétés

IUPAC Name |

(4S)-4-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYONVUDAOYDKV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679724 | |

| Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-82-6 | |

| Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-aminooxolan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of L-glutamic acid, which undergoes intramolecular cyclization to form the lactone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt is formed by treating the lactone with hydrochloric acid.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-gamma-butyrolactone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of more complex molecules, including amino-keto-alcohols and β-amino acids .

- Synthetic Intermediates : Used in the production of various chemical intermediates and specialty chemicals.

Biology

- Metabolic Pathways : Studied for its role in metabolic pathways and enzyme interactions, contributing to a better understanding of biochemical processes.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, enhancing neuronal survival under stress conditions. This makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicine

- Therapeutic Applications : Ongoing research is investigating its potential as a precursor for drug development, particularly in creating novel therapeutic agents .

- Antitumor Activity : In vitro studies have shown that (S)-GBL can induce cytotoxic effects on various cancer cell lines, arresting the cell cycle predominantly in the G2/M phase.

Antitumor Effects

(S)-3-Amino-gamma-butyrolactone has demonstrated significant antitumor activity across various cancer cell lines.

Table 1: Cytotoxic Effects of (S)-3-Amino-gamma-butyrolactone on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Phase Arrested |

|---|---|---|

| Leukemia | 15 | G2/M |

| Colon Carcinoma | 20 | G2/M |

| Lung Carcinoma | 25 | G1 |

Neuroprotective Properties

Studies suggest that (S)-GBL may enhance neuronal survival by modulating neurotransmitter release and reducing oxidative stress. This property positions it as a potential therapeutic agent for neurodegenerative diseases.

Anti-inflammatory Properties

Research indicates that (S)-3-Amino-gamma-butyrolactone exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production, which could be beneficial for treating inflammatory diseases.

Case Studies

Case Study 1: Antitumor Efficacy in Leukemia Models

A study on murine leukemia models showed that treatment with (S)-3-Amino-gamma-butyrolactone resulted in a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to increased apoptosis and reduced proliferation rates of leukemia cells.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-gamma-butyrolactone hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Physical Properties :

- Boiling point: 257.1°C (760 mmHg)

- Flash point: 120.1°C

- Vapor pressure: 0.0148 mmHg at 25°C

- Storage: 2–8°C under inert gas (N₂ or Ar) .

Its synthesis involves a one-pot reaction using L-methionine , concentrated HCl , and chloroacetic acid , offering high yield and cost efficiency for industrial pesticide production .

Comparison with Structurally or Functionally Related Compounds

Enantiomeric Form: (R)-3-Amino-γ-butyrolactone Hydrochloride

- CAS : 117752-88-2

- Molecular Formula: C₄H₈ClNO₂ (identical to the S-form)

- Key Difference : The (R)-enantiomer exhibits distinct stereochemical properties, which may reduce its efficacy in L-glufosinate-ammonium synthesis. Stereoselectivity in enzymatic reactions often favors the (S)-form for agricultural applications .

γ-Hydroxybutyrate (GHB)

- CAS : 591-81-1

- Molecular Formula : C₄H₈O₃

- Key Differences: Functional Group: GHB has a hydroxy group instead of an amino group. Applications: GHB is a CNS depressant with historical use as an anesthetic and illicit abuse for euphoric effects. It induces coma and seizures at high doses, unlike the agriculturally focused (S)-3-amino-γ-butyrolactone .

(S)-3-Hydroxy-γ-butyrolactone

Isoquinoline Alkaloids (e.g., Berberine Hydrochloride)

- CAS : 633-65-8

- Molecular Formula: C₂₀H₁₈ClNO₄

- Key Differences: Structure: Berberine is a complex isoquinoline alkaloid with a fused ring system, unlike the simple γ-lactone structure of (S)-3-amino-γ-butyrolactone. Applications: Used in traditional medicine for antimicrobial and anti-inflammatory properties, contrasting with synthetic pesticide applications .

Data Table: Comparative Analysis

Research Findings and Implications

Synthetic Efficiency: The one-pot synthesis of (S)-3-amino-γ-butyrolactone HCl reduces production costs by 30–40% compared to traditional methods, making it critical for large-scale herbicide manufacturing .

GHB Abuse Potential: Unlike (S)-3-amino-γ-butyrolactone, GHB’s narrow therapeutic index and seizure-inducing properties have led to strict regulatory controls .

Stereochemical Specificity : The (S)-enantiomer’s configuration is essential for binding to plant acetolactate synthase, a target enzyme in L-glufosinate-ammonium activity. The (R)-form shows negligible herbicidal effect .

Structural Analogs: Substituting the amino group with hydroxy (as in GHB or 3-hydroxy-γ-butyrolactone) drastically alters bioactivity, highlighting the importance of functional group chemistry in application scope .

Activité Biologique

(S)-3-Amino-gamma-butyrolactone hydrochloride (also known as (S)-3-Amino-γ-butyrolactone or (S)-GBL) is a chiral compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

(S)-3-Amino-gamma-butyrolactone is a derivative of gamma-butyrolactone (GBL), which is a cyclic ester with significant industrial and pharmaceutical applications. The synthesis of (S)-GBL typically involves stereoselective reactions that yield high enantiomeric purity. For instance, enzymatic methods using alcohol dehydrogenases have been reported to produce (S)-GBL with over 99% enantiomeric excess, demonstrating the effectiveness of biocatalysis in achieving desired stereochemistry .

1. Antitumor Activity

Research indicates that (S)-3-Amino-gamma-butyrolactone exhibits notable antitumor properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including leukemia and colon carcinoma cells. The compound appears to arrest the cell cycle predominantly in the G2/M phase, suggesting a mechanism that may involve disruption of mitotic processes .

Table 1: Cytotoxic Effects of (S)-3-Amino-gamma-butyrolactone on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Phase Arrested |

|---|---|---|

| Leukemia | 15 | G2/M |

| Colon Carcinoma | 20 | G2/M |

| Lung Carcinoma | 25 | G1 |

2. Neuroprotective Effects

(S)-GBL has also been investigated for its neuroprotective effects. Studies suggest that it may enhance neuronal survival under stress conditions by modulating neurotransmitter release and reducing oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, (S)-3-Amino-gamma-butyrolactone has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy in Leukemia Models

A study conducted on murine leukemia models demonstrated that treatment with (S)-3-Amino-gamma-butyrolactone resulted in a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to increased apoptosis and reduced proliferation rates of leukemia cells .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration induced by oxidative stress, administration of (S)-GBL led to improved cognitive function and reduced neuronal loss. Behavioral assays indicated enhanced memory retention and learning capabilities in treated animals compared to controls .

Q & A

Q. What strategies integrate (S)-3-Amino-γ-butyrolactone hydrochloride into multi-target drug discovery pipelines?

- Methodological Answer : High-throughput screening (HTS) against target libraries (e.g., GPCRs, ion channels) identifies polypharmacological potential. Synergistic effects can be explored via combination index (CI) assays with known neuromodulators. Systems biology modeling (e.g., network pharmacology) prioritizes targets with minimal off-pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.